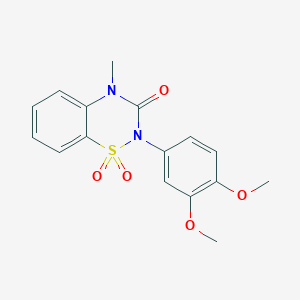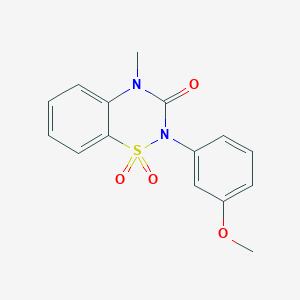![molecular formula C24H28N4O4 B6450666 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2549039-25-8](/img/structure/B6450666.png)
1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is 436.21105539 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimitotic Agents and Tubulin Inhibitors
The synthesis and biological evaluation of 1-methyl-2-(3’,4’,5’-trimethoxybenzoyl)-3-aminoindoles revealed their potential as antimitotic agents and tubulin inhibitors . These compounds disrupt microtubule dynamics, crucial for cell division, making them promising candidates for cancer treatment. Their ability to interfere with tubulin polymerization and mitotic spindle formation could lead to novel chemotherapeutic strategies.
Antifungal Activity
Derivatives of 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole were synthesized and evaluated for antifungal activity . The trimethoxyphenyl (TMP) moiety in these derivatives contributes to their bioactivity. Understanding their mechanism of action against fungal pathogens could aid in developing new antifungal agents.
Microtubule Targeting
Similar to combretastatin derivatives, these compounds exhibit potent microtubule-targeting properties . Microtubules play essential roles in cellular processes, including intracellular transport and maintenance of cell shape. Investigating their effects on microtubule stability and dynamics could lead to novel therapeutic approaches.
DHFR Inhibition
While not directly related to DHFR (dihydrofolate reductase), the TMP group has been incorporated into DHFR inhibitors like trimetrexate and trimethoprim . Understanding the structural impact of TMP on enzyme inhibition may guide the design of more effective antimicrobial agents.
Colchicine Analogs
Colchicine, an anti-gout agent, inhibits tubulin polymerization. The structural similarity between 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole and colchicine suggests potential analogs with improved pharmacological profiles . Investigating their binding affinity and toxicity could yield valuable insights.
Podophyllotoxin Analogs
Podophyllotoxin, used to treat external genital warts, also targets tubulin. The TMP group in our compound shares similarities with podophyllotoxin . Exploring their structural differences and evaluating their efficacy against viral infections could be worthwhile.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the polymerization of tubulin, a protein that forms the microtubule network essential for cell division and intracellular transport . This inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Biochemical Pathways
Tmp-bearing compounds have been associated with the inhibition of several key proteins involved in cell proliferation and survival, such as hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β . These proteins are involved in various biochemical pathways, including cell cycle regulation, oxidative stress response, epigenetic regulation, bone morphogenetic protein signaling, multidrug resistance, and cell growth and differentiation .
Result of Action
Tmp-bearing compounds have demonstrated notable anti-cancer effects by inhibiting key proteins involved in cell proliferation and survival . They have also shown promising anti-fungal, anti-bacterial, and antiviral properties, as well as significant efficacy against various parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Propriétés
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-26-19-8-6-5-7-18(19)25-24(26)28-13-16-11-27(12-17(16)14-28)23(29)15-9-20(30-2)22(32-4)21(10-15)31-3/h5-10,16-17H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBHQIRLDRUQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-1-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6450586.png)
![tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450595.png)

![2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450602.png)


![4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450617.png)

![4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450631.png)
![2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450644.png)

![methyl 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450672.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450675.png)
